Product packaging for Cycloxydim-sulfone-glutaric acid(Cat. No.:CAS No. 119725-81-4)

Cycloxydim-sulfone-glutaric acid

Cat. No.: B13443339
CAS No.: 119725-81-4
M. Wt: 264.30 g/mol
InChI Key: ZQTHHTAJXROHTN-UHFFFAOYSA-N
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Description

Cycloxydim-sulfone-glutaric acid (CAS Number: 119725-81-4) is a chemical compound supplied as a high-purity analytical reference standard . It is provided primarily for use in research and quality control laboratories. Reference standards of this type are critical in the development and validation of analytical methods, particularly for the detection and quantification of chemical residues in complex matrices . While detailed application data for this specific metabolite is limited in the available literature, its parent compound, cycloxydim, is a well-characterized, selective systemic herbicide . Cycloxydim is a post-emergence foliar herbicide used to control grass weeds in a variety of broad-leaf crops, including sugar beet, vegetables, and fruit like strawberries . Its mechanism of action is the inhibition of the enzyme acetyl CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis and lipid formation in susceptible plants . As a metabolite or transformation product of cycloxydim, this compound is of significant interest in environmental and food safety monitoring. Research efforts focus on detecting such compounds and their residues in various samples to ensure public health and ecological safety . The presence of pesticide residues in bee products, for example, is an active area of food safety concern, necessitating reliable analytical methods and pure standards for accurate measurement . This product is intended for research purposes only as an analytical standard. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O6S B13443339 Cycloxydim-sulfone-glutaric acid CAS No. 119725-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119725-81-4

Molecular Formula

C10H16O6S

Molecular Weight

264.30 g/mol

IUPAC Name

3-(1,1-dioxothian-3-yl)pentanedioic acid

InChI

InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14)

InChI Key

ZQTHHTAJXROHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Biotransformation Pathways and Metabolic Fates of Cycloxydim Sulfone Glutaric Acid

Primary Metabolic Routes of Cycloxydim (B1459944) Leading to Glutaric Acid Derivatives

The transformation of cycloxydim in biological systems follows a complex and multifaceted pathway. The primary metabolic events involve oxidation of the sulfur atom in the thiopyrane ring, cleavage of the oxime ether side chain, hydroxylation of the cyclohexenone ring, and ultimately, the oxidative cleavage of the cyclohexenone ring to form glutaric acid derivatives. fao.orgfao.org

Oxidation Pathways: Sulfoxide (B87167) and Sulfone Formation

The initial and primary step in the biotransformation of cycloxydim is the oxidation of the sulfur atom within the thiopyrane ring. fao.orgfao.org This reaction proceeds in a stepwise manner. The first oxidation step leads to the formation of cycloxydim-sulfoxide (Cycloxydim-TSO). fao.org This sulfoxide metabolite is a major transformation product found in various matrices. fao.orgfao.org

Cyclohexenone Ring Cleavage and Glutaric Acid Moiety Formation

A crucial step in the metabolic cascade is the oxidative cleavage of the cyclohexenone ring system. This cleavage results in the formation of substituted glutaric acid derivatives. fao.orgfao.orgnih.gov One of the notable products of this ring opening is cycloxydim-1-dicarboxylic acid, also referred to as Cycloxydim-TGSO2. fao.orgfao.org

The formation of the glutaric acid moiety represents a significant detoxification step, as it leads to smaller, more polar molecules that can be more readily processed and potentially incorporated into the natural carbohydrate pool of the organism. fao.org

Hydroxylation Reactions in Metabolite Formation

Hydroxylation, the addition of a hydroxyl (-OH) group, is another important reaction in the metabolism of cycloxydim and its derivatives. fao.orgnih.gov Hydroxylation can occur at various positions on the cycloxydim molecule, but a key site is the 5-position of the cyclohexenone ring. fao.orgfao.org

This hydroxylation can occur on the parent compound or on its oxidized metabolites, leading to a diverse array of hydroxylated products. nih.gov For instance, the formation of 3-hydroxy-3-(3-thianyl)glutaric acid S-dioxide (Cycloxydim-OH-TGSO2) is a result of both ring cleavage and hydroxylation. herts.ac.uk These hydroxylated metabolites are often more water-soluble, facilitating their further metabolism or excretion.

Enzymatic Systems and Molecular Mechanisms of Biotransformation

The biotransformation of cycloxydim is mediated by specific enzymatic systems within organisms. These enzymes play a critical role in the detoxification and breakdown of the herbicide.

Role of Cytochrome P450 Monooxygenases in Detoxification Pathways

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that are central to the metabolism of a wide range of foreign compounds (xenobiotics), including herbicides. nih.gov In plants, P450s are key drivers of the structural diversification of many metabolites and play a crucial role in detoxification pathways. frontiersin.org

These enzymes are known to catalyze a variety of oxidative reactions, including hydroxylations and the oxidation of sulfur-containing compounds. nih.govfrontiersin.org The initial oxidation of cycloxydim to its sulfoxide and sulfone derivatives is consistent with the known functions of cytochrome P450s. While direct evidence for specific P450s involved in cycloxydim metabolism is an area of ongoing research, their role in herbicide detoxification is well-established. nih.gov

Conjugation Reactions and Further Metabolic Processing

Following the initial Phase I reactions (oxidation, hydrolysis), the resulting metabolites of cycloxydim can undergo Phase II conjugation reactions. unl.edu Conjugation involves the attachment of endogenous molecules, such as sugars or amino acids, to the xenobiotic metabolite. unl.edu This process generally increases the water solubility and molecular weight of the compound, further reducing its biological activity and facilitating its transport and sequestration within the organism. unl.edu

In plants, common conjugation reactions involve the formation of glucosides. unl.edu The polar glutaric acid derivatives and other metabolites of cycloxydim can be conjugated and subsequently incorporated into insoluble plant components as part of Phase III metabolism. unl.edu

Comparative Metabolism Across Diverse Biological Systems

The metabolic journey of cycloxydim and its derivatives, including cycloxydim-sulfone-glutaric acid, varies significantly depending on the biological system . Plants, soil microbes, and abiotic factors all play a role in its transformation.

Plant Metabolism: Primary and Rotational Crops

In plants, cycloxydim is metabolized through several key steps. These include oxidation of the sulfur atom in the thiopyrane ring to form sulfoxides and sulfones, cleavage of the oxime ether group, hydroxylation at the 5-position of the cyclohexenone ring, and oxidative cleavage of the cyclohexenone ring, which results in substituted glutaric acid derivatives. fao.org

Studies on various crops have shown that the parent compound, cycloxydim, is often not detectable at harvest. Instead, a range of metabolites are present. For instance, in sugar beet roots, major metabolites include cycloxydim-TSO, cycloxydim-T2SO, and cycloxydim-T1SO, while in soybeans, cycloxydim-5-OH-TSO is a key metabolite. fao.org

In rotational crops, the degradation of cycloxydim continues. For example, in wheat planted in soil previously treated with cycloxydim, cycloxydim-TGSO2 (cycloxydim-1-dicarboxylic acid) was identified as the main residue in forage. fao.org In wheat straw, cycloxydim-T1S0 and cycloxydim-T2SO were the predominant residues. fao.org Notably, no single metabolite was found at levels greater than 10% of the total radioactive residue (TRR) in wheat commodities at 120 and 365 days after treatment, indicating extensive metabolism. fao.org

Table 1: Major Cycloxydim Metabolites in Different Plant Matrices

Crop Major Metabolites
Sugar Beet (Root) Cycloxydim-TSO, Cycloxydim-T2SO, Cycloxydim-T1SO
Soybean Cycloxydim-5-OH-TSO
Wheat (Forage) Cycloxydim-TGSO2 (cycloxydim-1-dicarboxylic acid)
Wheat (Straw) Cycloxydim-T1S0, Cycloxydim-T2SO

Microbial Metabolism in Soil Systems

In soil, cycloxydim undergoes rapid and extensive degradation primarily driven by microbial activity. fao.org The half-life of cycloxydim in soil is very short, often less than 9 hours. fao.org The primary degradation pathway involves oxidation to cycloxydim-TSO (sulfoxide) and subsequently to cycloxydim-TSO2 (sulfone). fao.org Other significant metabolites formed through microbial action include cycloxydim-T1SO and cycloxydim-T2SO. fao.org

Studies have shown that the rate and pathway of degradation can be influenced by soil type and microbial biomass. fao.org For example, in one study using loamy sand soil, cycloxydim degraded rapidly, with cycloxydim-TSO being the major metabolite, reaching up to 39.5% of the total radioactive residue at 21 days. fao.org Over a 90-day period, bound residues and carbon dioxide became significant end products, accounting for about 40% and 38% of the TRR, respectively, indicating mineralization of the compound by soil microorganisms. fao.org

Table 2: Degradation of Cycloxydim in Aerobic Soil

Compound Maximum % of Applied Radioactivity (TAR) Time to Reach Max % DT50 (days)
Cycloxydim < 10% (at day 0) - < 0.375
Cycloxydim-TSO 5-6% 60 DAT 9.3-1.6
Cycloxydim-TSO2 1.5-2.8% 60 DAT 8.8-13
Cycloxydim-T2SO ~1% 60 DAT 19-291

DAT: Days After Treatment DT50: Time for 50% dissipation Source: fao.org

Abiotic Transformations (e.g., Hydrolysis, Photolysis) Contributing to Metabolic Profile

Abiotic processes, particularly photolysis, play a role in the degradation of cycloxydim, especially on surfaces exposed to sunlight. researchgate.net When cycloxydim is exposed to light, it can undergo photoisomerization and cleavage of the N-O bond in the oxime group, leading to the formation of an imine. rsc.org In aqueous solutions, the E isomer of cycloxydim can be converted to the Z isomer. rsc.org

Photodegradation on soil surfaces has been observed to be rapid. In one study on loamy sand soil, cycloxydim residues dropped to 2% of the total applied radioactivity within 8 hours of irradiation. fao.org The main photoproducts were cycloxydim-TSO and cycloxydim-T2SO, which together accounted for 77–81% of the applied radioactivity after 3 to 8 hours. fao.org Hydrolysis, the breakdown of a compound due to reaction with water, is another abiotic degradation pathway for many herbicides. researchgate.net

Incorporation of Glutaric Acid Derivatives into Plant Carbohydrate Pools

A fascinating aspect of cycloxydim metabolism in plants is the eventual incorporation of its degradation products into the plant's natural carbohydrate pool. fao.org Following the oxidative cleavage of the cyclohexenone ring system, glutaric acid derivatives such as cycloxydim-1-dicarboxylic acid are formed. fao.org These smaller molecules can then be further metabolized by the plant. fao.org

Through processes like yeast fermentation, it has been demonstrated that these metabolites can be broken down into smaller units that are then utilized by the plant in its carbohydrate synthesis pathways. fao.org This results in the radiolabel from the original cycloxydim molecule being incorporated into natural plant components like sugars, which can be identified by the production of 14CO2 and radiolabeled alcohol during fermentation. fao.org This incorporation into the carbohydrate pool represents a final step in the detoxification and assimilation of the herbicide's metabolites by the plant.

Analytical Methodologies for the Detection and Characterization of Cycloxydim Sulfone Glutaric Acid

Extraction and Sample Preparation Techniques for Complex Matrices

The initial step in analyzing Cycloxydim-sulfone-glutaric acid involves its extraction from various complex matrices, such as soil, water, and biological tissues. The polar nature of this dicarboxylic acid derivative necessitates specific sample preparation techniques to ensure efficient recovery and remove interfering substances.

Commonly employed methods begin with a solvent extraction step. For instance, in the analysis of cycloxydim (B1459944) and its metabolites in plant materials like potato tubers, an extraction with a mixture of isopropanol (B130326) and water has been utilized. fao.org This is often followed by liquid-liquid partitioning and further chromatographic cleanup to purify the extract before instrumental analysis. fao.org

For food matrices such as fruits and vegetables, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are frequently adapted. mdpi.com Given the acidic nature of the target analyte and its potential to form conjugates with other molecules in the matrix, a step of alkaline hydrolysis may be incorporated. mdpi.com This process helps to release the bound form of the analyte, ensuring a more accurate quantification of the total residue. After hydrolysis and extraction with a solvent like acetonitrile, a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and remove water, a process known as salting out. mdpi.com

The final extract is often concentrated and may be reconstituted in a solvent compatible with the subsequent chromatographic analysis. The choice of extraction and cleanup procedure is critical and is tailored to the specific matrix to minimize matrix effects and maximize analytical sensitivity.

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other components in the sample extract prior to its detection. Both liquid and gas chromatography have applications, though they present different requirements and challenges.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the predominant technique for the analysis of polar, non-volatile compounds like this compound. These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For acidic compounds, reversed-phase HPLC is commonly used, often with specialized columns designed for organic acids. pragolab.cz For example, an Acclaim™ Organic Acid (OA) column has been successfully used to separate similar dicarboxylic acids like glutaric acid. pragolab.cz The separation is typically achieved using an acidic mobile phase, such as water with a small percentage of formic acid, and an organic modifier like acetonitrile. thermofisher.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of analytes with a wide range of polarities. thermofisher.com UPLC systems, which use smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.comresearchgate.net

Table 1: Example Liquid Chromatography Parameters for Acidic Metabolite Analysis

ParameterDescriptionSource
Instrument UHPLC or HPLC System researchgate.netnih.gov
Column Reversed-Phase C18 or specialized organic acid columns (e.g., Acclaim OA) pragolab.czmdpi.com
Mobile Phase A Water with an acid modifier (e.g., 0.2% Formic Acid) thermofisher.com
Mobile Phase B Acetonitrile/Water/Formic Acid (e.g., 98:2:0.2) thermofisher.com
Elution Type Gradient thermofisher.com
Flow Rate 0.25 - 0.40 mL/min thermofisher.com

Gas chromatography is a powerful separation technique but is generally reserved for volatile and thermally stable compounds. Due to their strong polarity and high boiling points, dicarboxylic acids like this compound are not directly suitable for GC analysis. pragolab.cz

To overcome this limitation, a pre-column derivatization step is required. pragolab.cz This chemical reaction converts the polar analyte into a more volatile and less polar derivative. A common derivatization technique is esterification, which converts the carboxylic acid groups into esters. pragolab.cz For instance, cycloxydim and its metabolites can be derivatized to form compounds like cycloxydim-TDME for analysis by GC. fao.org While effective, derivatization adds complexity and time to the analytical procedure and can introduce variability. pragolab.cz

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful detection technique almost invariably coupled with chromatography (LC-MS or GC-MS) for the analysis of pesticide residues. It identifies compounds by measuring their mass-to-charge ratio (m/z), providing high selectivity and sensitivity.

When analyzing for glutaric acid and its derivatives, electrospray ionization (ESI) is a common interface used with LC-MS. It typically operates in the negative ion mode, which is well-suited for acidic compounds, to detect the deprotonated molecular ion [M-H]⁻. pragolab.cz For this compound (formula C₁₀H₁₆O₆S), the expected deprotonated ion would be [C₁₀H₁₅O₆S]⁻.

Tandem mass spectrometry, or MS/MS, significantly enhances the confidence in compound identification. mdpi.com In this technique, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, allowing for highly specific and sensitive detection, even in complex matrices. This is particularly valuable for regulatory purposes where confirmation of the analyte's identity is required. mdpi.com The development of MS/MS methods involves optimizing the collision energy for each precursor-to-product ion transition to maximize signal intensity, a process often performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

High-resolution mass spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 parts per million). nih.gov This capability allows for the determination of the elemental composition of an unknown ion, which is a powerful tool in metabolite profiling and identification. nih.govresearchgate.net

In the context of studying cycloxydim metabolism, HRMS can be used in a non-targeted fashion to screen for potential transformation products in a sample. nih.gov By comparing the accurate masses of detected ions to a database of potential metabolites or by identifying mass shifts corresponding to known biotransformation reactions (e.g., oxidation, hydrolysis), researchers can tentatively identify novel metabolites. researchgate.net The high resolving power of these instruments also helps to distinguish the analyte signal from background interferences, improving the quality of the data. mdpi.comnih.gov

Common Moiety Analytical Approaches for Herbicide Residue Determination

In the analysis of pesticide residues, a "common moiety" approach is often employed when a parent compound degrades into a variety of metabolites that share a core chemical structure. Instead of developing separate analytical methods for each individual metabolite, which would be inefficient and costly, the common moiety method simplifies the process. This strategy involves a chemical reaction step that converts the parent herbicide and its relevant metabolites into a single, stable derivative—the common moiety—which is then quantified.

For the herbicide cycloxydim, regulatory bodies have adopted a residue definition that includes the parent compound and its degradation products that can be determined as specific glutaric acid derivatives. europa.eu The analytical methods are designed to oxidize cycloxydim and its metabolites, such as cycloxydim sulfoxide (B87167) (Cycloxydim-TSO) and cycloxydim sulfone (Cycloxydim-TSO2), to form stable end-products for quantification. fao.org

The primary common moieties identified for cycloxydim residue analysis are:

3-(3-thianyl)glutaric acid S-dioxide (BH 517-TGSO2) , also known as this compound.

3-hydroxy-3-(3-thianyl)glutaric acid S-dioxide (BH 517-5-OH-TGSO2) . europa.eufao.org

The general analytical workflow for this approach involves several key steps. First, residues are extracted from the sample matrix (e.g., soil, water, or plant tissue) using a suitable solvent. This is followed by an oxidation step, often using an oxidizing agent like hydrogen peroxide under alkaline conditions, which transforms cycloxydim and its intermediate metabolites into the target glutaric acid sulfones. fao.orgfao.org After oxidation, a clean-up step, commonly using Solid Phase Extraction (SPE), is performed to remove interfering matrix components. The final determination and quantification are typically carried out using advanced chromatographic techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). fao.org This approach was also used in early studies on the related herbicide clethodim, where oxidation was used to form a stable pentanedioic acid (glutaric acid) derivative for gas chromatographic analysis. fao.org

Table 1: Conversion of Cycloxydim and its Metabolites to a Common Moiety

Original CompoundChemical TransformationCommon Moiety Analyte
CycloxydimOxidative cleavage of the cyclohexenone ring and oxidation of the sulfur atomThis compound (and/or its hydroxylated form)
Cycloxydim-TSO (sulfoxide)
Cycloxydim-TSO2 (sulfone)

Method Validation and Quality Control in Environmental and Agrochemical Analysis

To ensure that analytical results are accurate, reliable, and fit for purpose, the methods used for determining herbicide residues must undergo rigorous validation and be subject to continuous quality control. mdpi.commdpi.com This is particularly crucial for regulatory compliance, where data are used to assess consumer exposure and enforce Maximum Residue Limits (MRLs). mdpi.comiaea.org Laboratories involved in official controls are typically required to be accredited to ISO/IEC 17025, which mandates stringent validation and quality assurance procedures. eurl-pesticides.eueurl-pesticides.eu

Method validation establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended analytical application. Key validation parameters include:

Selectivity: The ability of the method to distinguish and quantify the target analyte in the presence of other components in the sample matrix. austinpublishinggroup.com This is evaluated by comparing chromatograms of blank samples with those of spiked samples to ensure no significant interferences are present at the retention time of the analyte. austinpublishinggroup.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Analytical curves are typically prepared in the sample matrix extract to account for matrix effects. austinpublishinggroup.com

Accuracy (Trueness): This parameter reflects the closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is typically assessed by performing recovery studies on blank samples spiked with a known concentration of the analyte at multiple levels. austinpublishinggroup.comthermofisher.com According to guidelines like the EU's SANTE document, acceptable recovery values are generally within the 70-120% range. thermofisher.com

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels:

Repeatability (Intraday precision): Precision under the same operating conditions over a short interval of time. austinpublishinggroup.com

Intermediate Precision (Interday precision): Precision within a single laboratory, but over a longer period, accounting for variations like different analysts or days. austinpublishinggroup.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. austinpublishinggroup.commdpi.com

Analytical Quality Control (AQC) involves the routine measures taken to ensure that the analytical process remains in a state of control. eurl-pesticides.eu This includes the regular analysis of quality control samples, such as procedural blanks (to check for contamination), spiked samples (to monitor recovery and precision), and, where available, certified reference materials alongside test samples in every analytical batch. eurl-pesticides.eueurl-pesticides.eu

Table 2: Typical Method Validation Performance Criteria (based on SANTE/11312/2021 Guidelines)

Validation ParameterAcceptance Criteria
Accuracy (Recovery)70 - 120%
Precision (RSD)≤ 20%
Linearity (Coefficient of Determination, r²)≥ 0.99
Limit of Quantification (LOQ)Lowest concentration validated with acceptable accuracy and precision

Table 3: Illustrative Research Findings from a Hypothetical Validation Study for a Common Moiety Method

MatrixSpiking Level (mg/kg)Mean Recovery (%)Precision (RSDr, %)Method LOQ (mg/kg)
Soybean0.0195110.01
0.1998
1.01027
Soil0.0188140.01
0.19210
1.0949

Table of Mentioned Compounds

Environmental Dynamics and Fate of Cycloxydim Sulfone Glutaric Acid

Persistence and Degradation in Soil Environments

Microbial Degradation Kinetics and Pathways

Specific kinetic data, such as the half-life, for the microbial degradation of Cycloxydim-sulfone-glutaric acid in soil have not been documented in the available literature. Similarly, the specific microbial pathways for its degradation have not been elucidated. For the parent compound, cycloxydim (B1459944), it is known to be non-persistent in soils.

Influence of Soil Properties on Degradation Rates

While no specific data exists for this compound, the degradation of pesticides in soil is generally influenced by factors such as:

Soil pH: The pH of the soil can affect the rate of both microbial and chemical degradation of pesticides.

Organic Matter: Soil organic matter can influence pesticide degradation by affecting microbial activity and the availability of the compound for degradation.

Soil Texture: The clay, silt, and sand content of a soil can impact water retention, aeration, and microbial populations, all of which can influence degradation rates.

Moisture and Temperature: These environmental factors play a crucial role in microbial activity and the rates of chemical reactions in the soil.

Without specific studies on this compound, it is not possible to provide quantitative data on how these properties affect its degradation.

Behavior and Transformation in Aquatic Systems

The behavior and transformation of this compound in aquatic systems have not been extensively studied. Information on its hydrolysis and photolytic degradation is not available. For the parent compound, cycloxydim, it is known to be unlikely to persist in aquatic systems due to rapid aqueous photolysis.

Hydrolysis under Varied pH Conditions

Specific data on the hydrolysis of this compound under different pH conditions is not available in the reviewed literature.

Photolytic Degradation Mechanisms

The specific mechanisms of photolytic degradation for this compound have not been described in available scientific sources.

Mobility and Leaching Potential in Environmental Compartments

There is a lack of specific studies on the mobility and leaching potential of this compound in various environmental compartments. Therefore, no data is available to create a data table on this topic.

Bioavailability and Uptake Mechanisms in Non-Target Organisms

There is currently a significant lack of publicly available scientific literature and data regarding the bioavailability and uptake mechanisms of this compound in non-target organisms. Extensive searches of scientific databases and regulatory documents did not yield specific studies on this particular metabolite.

The bioavailability of a substance in the environment to a non-target organism is a complex process influenced by the chemical's properties (such as its water solubility, lipophilicity, and persistence) and the organism's physiology and behavior. Uptake can occur through various routes, including dermal absorption, inhalation, or ingestion of contaminated food and water.

While general principles of xenobiotic uptake in organisms are well-established, the specific pathways and the extent to which this compound is absorbed and assimilated by non-target flora and fauna have not been documented. Research in this area would be necessary to understand the potential for this compound to enter food webs and exert any biological effects.

Role and Implications in Herbicide Resistance Mechanisms

Non-Target-Site Resistance (NTSR) Mechanisms Mediated by Metabolism

Non-target-site resistance (NTSR) is a complex and often polygenic trait that can confer resistance to multiple herbicides with different modes of action. nih.govnih.gov This form of resistance is primarily driven by the enhanced activity of various enzyme families that are involved in the detoxification of xenobiotics, including herbicides. cambridge.orgnih.gov These enzymes typically catalyze a three-phase detoxification process.

Phase I: Involves the initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are key players in this phase. nih.govfrontiersin.org

Phase II: The modified herbicide is then conjugated with endogenous molecules, such as glutathione (B108866) or glucose, a reaction often catalyzed by glutathione S-transferases (GSTs) and glycosyltransferases (GTs). frontiersin.org This conjugation increases the water solubility of the herbicide and reduces its phytotoxicity.

Phase III: The conjugated and detoxified herbicide is then transported and sequestered into cellular compartments like the vacuole or apoplast, effectively removing it from the sites of metabolic activity. nih.gov

The enhanced expression or increased catalytic efficiency of these detoxifying enzymes in resistant weed biotypes allows them to metabolize the herbicide at a much faster rate than susceptible biotypes, preventing the accumulation of the active ingredient to lethal levels at the target site. cambridge.org

Detoxification of Cycloxydim (B1459944) and Formation of Cycloxydim-sulfone-glutaric Acid in Resistant Biotypes

Cycloxydim is a post-emergence herbicide belonging to the cyclohexanedione class, which effectively controls grass weeds by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). herts.ac.ukfao.org ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death. frontiersin.orgfao.org

In resistant weed biotypes, the detoxification of cycloxydim is a key survival mechanism. While the complete metabolic pathway can be complex and vary between species, a critical step involves the formation of This compound . The parent cycloxydim molecule undergoes a series of metabolic transformations. A primary route of detoxification for cycloxydim involves oxidation reactions. fao.org This can lead to the formation of various metabolites. The sulfone and glutaric acid moieties are indicative of significant metabolic breakdown and conjugation processes. The formation of this compound renders the herbicide inactive, preventing it from binding to and inhibiting the ACCase enzyme.

Compound NameCAS NumberMolecular FormulaRole
Cycloxydim101205-02-1C₁₇H₂₇NO₃SHerbicide
This compound119725-81-4C₁₀H₁₆O₆SDetoxified Metabolite

Genetic and Biochemical Basis of Enhanced Herbicide Metabolism in Weeds

The enhanced metabolism of herbicides in resistant weeds is rooted in specific genetic and biochemical alterations. These changes enable the plants to produce higher levels of detoxifying enzymes or enzymes with increased catalytic efficiency.

Research has shown that NTSR is often associated with the overexpression of genes encoding for detoxification enzymes like P450s and GSTs. nih.govucdavis.edu This overexpression can be constitutive, meaning the genes are always expressed at high levels, or induced upon exposure to the herbicide. The regulation of these genes is complex and can involve transcription factors that control the expression of multiple genes within a detoxification pathway. In some cases, gene amplification, where multiple copies of a resistance-endowing gene are present in the genome, can also lead to increased enzyme production. frontiersin.org The inheritance of P450-mediated herbicide resistance can be complex, with studies in Lolium rigidum suggesting that resistance can be controlled by two additive genes. nih.govnih.gov

A clear correlation exists between the metabolic profile of a weed biotype and its level of resistance. Resistant populations consistently demonstrate a higher capacity to metabolize the parent herbicide into non-toxic metabolites compared to susceptible populations. nih.gov The rapid disappearance of the parent cycloxydim molecule and the corresponding accumulation of metabolites like this compound in treated tissues are hallmarks of metabolic resistance. This differential metabolism can be quantified and serves as a biochemical marker for identifying and characterizing NTSR in weed populations.

Weed BiotypeHerbicideKey MetaboliteResistance Level
ResistantCycloxydimThis compoundHigh
SusceptibleCycloxydimMinimal metabolite formationLow

Implications for Herbicide Management and Stewardship Strategies

The prevalence of NTSR, particularly metabolism-based resistance, has significant implications for weed management and necessitates the adoption of robust stewardship strategies. mdpi.com

Diversification of Herbicide Modes of Action: Relying on a single herbicide mode of action accelerates the selection for resistant weeds. Rotating herbicides with different modes of action and using tank mixtures can help to manage resistance. nih.gov

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods such as crop rotation, cover crops, mechanical weeding, and altering planting dates can reduce the selection pressure for herbicide resistance.

Monitoring and Early Detection: Regular monitoring of weed populations for shifts in susceptibility and early detection of resistant biotypes are crucial for implementing timely and effective management strategies.

Advanced Research Directions and Emerging Methodologies

Omics Technologies in Metabolite Research

"Omics" technologies offer a system-wide view of the molecular changes within an organism in response to a chemical compound. mdpi.com For agrochemical research, metabolomics and proteomics are particularly powerful tools for identifying metabolites and the biochemical machinery responsible for their formation. nih.govresearchgate.net

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.com In the context of Cycloxydim (B1459944), metabolomics is employed to create a comprehensive profile of all the metabolites that are formed in a plant or microorganism after exposure. researchgate.net This approach, often referred to as metabolic profiling or fingerprinting, aims to identify and quantify as many metabolites as possible in a sample without bias. dtu.dk

The process typically involves exposing a model system, such as the aquatic plant Lemna paucicostata, to Cycloxydim. psu.edu Scientists then use advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to analyze extracts from these plants. psu.edunih.gov By comparing the metabolite profile of the treated plants to that of untreated control plants, researchers can identify new or significantly altered compounds. mdpi.com These differences point directly to the metabolic products of Cycloxydim, allowing for the identification of novel transformation products and providing insights into the detoxification pathways within the organism. psu.edu

While metabolomics identifies the "what" (the metabolites), proteomics identifies the "how" (the enzymes catalyzing the transformations). Proteomics is the large-scale analysis of proteins, the workhorses of the cell. In the study of Cycloxydim metabolism, proteomics is used to pinpoint the specific enzymes, such as oxidoreductases or transferases, that are responsible for converting Cycloxydim into its various derivatives, including sulfones and acid conjugates. mdpi.com

By comparing the proteome (the entire set of proteins) of an organism before and after exposure to Cycloxydim, researchers can identify enzymes that are upregulated or newly synthesized in response to the chemical. This differential expression suggests their involvement in the biotransformation process. mdpi.com Identifying these enzymes is crucial for understanding the metabolic capacity of different species (e.g., crops vs. weeds vs. soil microbes) to break down the herbicide.

Methodology Application in Cycloxydim Metabolite Research Key Outcomes
Metabolomics (GC-MS, LC-MS) Comprehensive profiling of small molecules in organisms exposed to Cycloxydim. psu.eduIdentification and quantification of known and novel metabolites; mapping of metabolic pathway alterations. mdpi.comnih.gov
Proteomics Identification of enzymes involved in the breakdown and transformation of Cycloxydim. mdpi.comPinpointing specific enzymes (e.g., oxidoreductases, transferases) responsible for creating metabolites like sulfones and conjugates.
Stable Isotope Tracing (SIRM) Tracking the atomic fate of Cycloxydim as it is metabolized. nih.govspringernature.comUnambiguous confirmation of metabolic pathways and the structural elucidation of resulting metabolites. researchgate.net
Computational Modeling Predicting the environmental concentrations, persistence, and transport of metabolites. frontiersin.orgstone-env.comEnvironmental risk assessment; estimation of metabolite fate in soil and water systems. researchgate.net

Stable Isotope Tracing for Pathway Elucidation

To definitively confirm a metabolic pathway, researchers often turn to stable isotope tracing. nih.gov This powerful technique, especially when combined with metabolomics in an approach called Stable Isotope-Resolved Metabolomics (SIRM), allows scientists to track the journey of individual atoms from a parent compound through a complex metabolic network. nih.govspringernature.com

In a typical experiment, a specially synthesized version of Cycloxydim containing a stable isotope, such as Carbon-13 (¹³C), is introduced into a biological system. scripps.edu As the organism metabolizes the ¹³C-labeled Cycloxydim, the isotopic label is incorporated into all subsequent metabolites. Using high-resolution mass spectrometry, scientists can specifically detect the metabolites that contain the ¹³C label, distinguishing them from the thousands of other naturally occurring compounds in the organism. researchgate.net This method provides unambiguous proof that a detected metabolite originates from the parent compound and helps in elucidating the precise sequence of biochemical reactions it has undergone. springernature.com

Computational Chemistry and Modeling for Predicting Environmental Fate and Metabolic Pathways

Computational models are indispensable tools for predicting the environmental behavior of agrochemicals and their metabolites. researchgate.net Environmental fate models, such as PEARL (Pesticide Emission Assessment at Regional and Local scales) and PRZM (Pesticide Root Zone Model), simulate the complex processes that govern a chemical's persistence and movement in the environment. frontiersin.org These models can estimate the concentrations of transformation products that might be found in soil, groundwater, and surface water over time. stone-env.com

These models incorporate data on the chemical's properties and environmental factors to simulate degradation, adsorption to soil particles, and transport. frontiersin.org For transformation products, the models are adapted to consider that these compounds are not applied directly but are formed continuously from the degradation of the parent compound. frontiersin.org Furthermore, newer approaches use Bayesian statistical methods to better characterize the variability and uncertainty in experimental data, such as biodegradation half-lives, leading to more reliable inputs for predictive models. nih.gov This computational forecasting is a key component of environmental risk assessment in the regulatory process.

Interdisciplinary Approaches in Sustainable Agrochemical Research

The modern challenge of developing effective yet environmentally benign agrochemicals necessitates a highly interdisciplinary approach. chemistryworld.com Sustainable agrochemical research integrates knowledge and techniques from chemistry, biology, computer science, and environmental science. nih.gov A central strategy is the use of multi-omics platforms, which combine genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of a compound's effects and fate. researchgate.net

By integrating metabolomics data with computational modeling, for instance, researchers can validate and refine predictions of environmental fate. frontiersin.org Similarly, combining proteomics with stable isotope tracing can definitively link a specific enzyme to a specific metabolic reaction. This synergy between experimental and computational methods allows for a more comprehensive and accurate assessment of a pesticide and its metabolites. The ultimate goal is to design new agrochemicals that are effective against pests but are readily degraded into harmless substances by organisms in the environment, thereby supporting sustainable agricultural practices.

Q & A

Q. What are the recommended methodologies for synthesizing Cycloxydim-sulfone-glutaric acid (C₁₆H₂₁N₃O₄S) in a laboratory setting?

this compound synthesis typically involves multi-step organic reactions, including sulfonation and glutaric acid conjugation. Key steps include:

  • Sulfonation : Reacting cycloxydim with sulfonating agents (e.g., SO₃ complexes) under controlled temperature (40–60°C) to introduce the sulfone group .
  • Conjugation : Coupling the sulfonated intermediate with glutaric acid using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous solvents.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.
    Validate purity via HPLC (>98%) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Design stability studies using accelerated degradation protocols:

  • pH Stability : Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 7, 14 days) and quantify degradation via LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation products.
    Report degradation kinetics (e.g., Arrhenius plots) and identify major degradation pathways using tandem MS .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

A tiered analytical approach is recommended:

  • Primary Characterization : NMR (¹H, ¹³C, DEPT-135) to confirm backbone structure and functional groups.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities.
  • Advanced Confirmation : HRMS for exact mass verification (theoretical MW: 375.42 g/mol) and FT-IR to validate sulfone (S=O, ~1300 cm⁻¹) and carboxylic acid (O-H, ~2500–3500 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies through systematic meta-analysis:

  • Data Harmonization : Normalize bioactivity metrics (e.g., IC₅₀, EC₅₀) across studies using standardized assay protocols (e.g., OECD guidelines).
  • Contextual Factors : Account for variables like solvent choice (DMSO vs. aqueous buffers), cell line variability, and incubation times.
  • Validation Experiments : Reproduce conflicting studies under controlled conditions, employing orthogonal assays (e.g., enzymatic vs. cellular assays).
    Use statistical tools (e.g., ANOVA with post-hoc tests) to identify significant outliers and refine structure-activity relationship (SAR) models .

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in plant or microbial systems?

Deploy isotopic labeling and multi-omics approaches:

  • Isotope Tracing : Synthesize ¹³C-labeled analogs and track metabolic flux via LC-MS/MS in in vitro systems (e.g., plant cell cultures).
  • Metabolomics : Use untargeted LC-HRMS to identify phase I/II metabolites (e.g., hydroxylated, glucuronidated derivatives).
  • Enzyme Inhibition : Apply specific inhibitors (e.g., cytochrome P450 inhibitors) to pinpoint key metabolic enzymes.
    Cross-reference findings with genomic databases (e.g., KEGG pathways) to map biotransformation routes .

Q. How can computational modeling enhance the understanding of this compound’s interaction with target enzymes?

Integrate molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM):

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to sulfotransferases or carboxylase enzymes.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and identify critical residues.
  • Reaction Pathway Analysis : Model sulfone-mediated catalytic mechanisms using Gaussian 16 at the DFT/B3LYP level.
    Validate predictions with mutagenesis experiments (e.g., alanine scanning) .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Follow these steps:

  • Dose Range : Pre-test logarithmic concentrations (e.g., 0.1–100 µM) to identify the linear response window.
  • Controls : Include vehicle-only and reference compound (e.g., cycloxydim) controls.
  • Replicates : Use triplicate technical replicates and three biological replicates to minimize variability.
  • Data Fitting : Apply nonlinear regression (e.g., Hill equation) using software like GraphPad Prism.
    Document all parameters (e.g., incubation time, cell density) to align with FAIR data principles .

Q. What protocols are recommended for analyzing environmental degradation products of this compound?

Combine field and lab studies:

  • Sample Collection : Extract soil/water samples from treated sites and preserve at –80°C.
  • Extraction : Use solid-phase extraction (SPE) cartridges (C18 phase) with methanol elution.
  • Detection : Apply UPLC-QTOF-MS in full-scan mode (m/z 50–1000) for untargeted screening.
  • Quantification : Develop a stable isotope-labeled internal standard (SIL-IS) for precise quantification.
    Compare degradation profiles with lab-generated data to assess environmental fate .

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